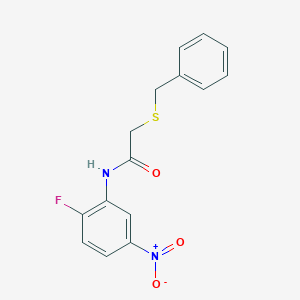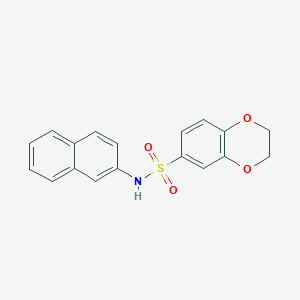
WAY-620521
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-620521 is a bioactive molecule known for its role in scientific research, particularly in the study of phospholipid biosynthesis in animal cells. It has a molecular formula of C₁₈H₁₅NO₄S and a molecular weight of 341.38 g/mol . This compound is primarily used in high-throughput screening assays to identify inhibitors of phospholipid biosynthesis .
Mechanism of Action
Target of Action
WAY-620521, also known as N-2-naphthyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide or Oprea1_813952, is a compound that has been identified as an active molecule The specific primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
This compound has been identified in a cell-based high-throughput assay as a small molecule that inhibits phospholipid biosynthesis in animal cells . Phospholipids are a class of lipids that are a major component of all cell membranes. They can form lipid bilayers because of their amphiphilic characteristic. The interruption of phospholipid biosynthesis can have significant downstream effects, potentially disrupting cell membrane integrity and function .
Result of Action
Given its identified role as an inhibitor of phospholipid biosynthesis, it can be inferred that the compound may disrupt normal cell function, but the specific effects would depend on the context of its use .
Biochemical Analysis
Biochemical Properties
WAY-620521 plays a significant role in biochemical reactions, particularly in the inhibition of phospholipid biosynthesis in animal cells
Cellular Effects
The cellular effects of this compound are primarily related to its inhibition of phospholipid biosynthesis . This can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism. Detailed information on these effects is currently lacking in the literature.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the biochemical pathways responsible for phospholipid biosynthesis It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-620521 involves multiple steps, typically starting with the preparation of key intermediates. The exact synthetic route can vary, but it generally includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions. Common reagents used in these steps include aldehydes, amines, and sulfur-containing compounds.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups such as hydroxyl, nitro, and sulfonyl groups. These modifications are achieved through reactions like nitration, sulfonation, and reduction.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
WAY-620521 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions are used to convert nitro groups to amines or to reduce other functional groups.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides, organolithium reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
WAY-620521 is widely used in scientific research due to its ability to inhibit phospholipid biosynthesis. Its applications include:
Chemistry: Used as a tool compound in the study of lipid metabolism and enzyme inhibition.
Biology: Helps in understanding the role of phospholipids in cell membrane structure and function.
Medicine: Potential applications in the development of drugs targeting lipid-related diseases.
Industry: Utilized in high-throughput screening assays for drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
WAY-123456: Another inhibitor of phospholipid biosynthesis with a different core structure.
ABC-789012: A compound with similar bioactivity but different molecular targets.
XYZ-345678: Known for its role in lipid metabolism but with a distinct mechanism of action.
Uniqueness
WAY-620521 is unique due to its specific inhibition of phosphatidylinositol and phosphatidylserine synthases. This targeted action makes it a valuable tool in the study of lipid biosynthesis and its related pathways .
Properties
IUPAC Name |
N-naphthalen-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4S/c20-24(21,16-7-8-17-18(12-16)23-10-9-22-17)19-15-6-5-13-3-1-2-4-14(13)11-15/h1-8,11-12,19H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMISXEFABJZMOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
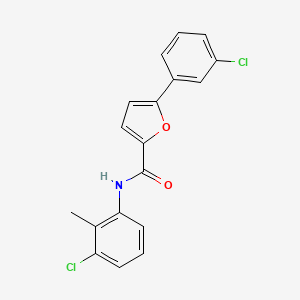


![3-{3-[(4-methoxyphenoxy)methyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B5810019.png)
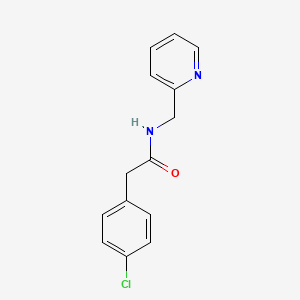
![3-[2-(3-ethoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5810040.png)
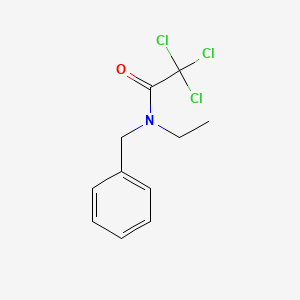
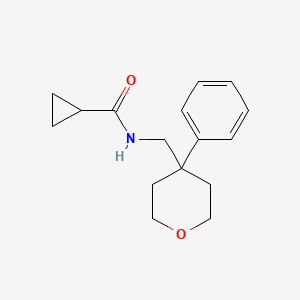
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1-methyl-1H-indole-3-carbohydrazide](/img/structure/B5810054.png)
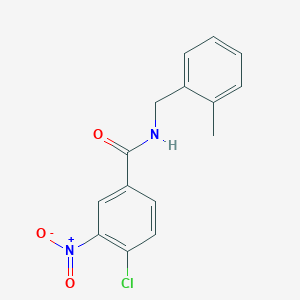
![2,2-dimethyl-N-{3-[(1E)-1-{2-[2-(2-nitrophenoxy)propanoyl]hydrazinylidene}ethyl]phenyl}propanamide](/img/structure/B5810064.png)
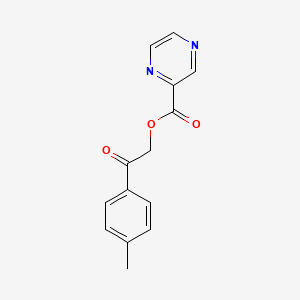
![N-[(4-ETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B5810098.png)
